![molecular formula C23H45NO10 B610211 Propargyl-PEG10-amine CAS No. 2112737-25-2](/img/structure/B610211.png)
Propargyl-PEG10-amine
Overview
Description
Propargyl-PEG10-amine is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . It is a click chemistry reagent, containing an Alkyne group, and can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups .
Synthesis Analysis
Propargyl-PEG10-amine can be synthesized using various strategies. One of the most common methods is the A3 coupling, a three-component coupling reaction among aldehyde, alkyne (terminal acetylene), and amine . Other methods include KA2-coupling, alkynylation of imine, amination of propargylic ester, and anti-Markovnikov hydroamination/alkyne addition reaction .Molecular Structure Analysis
The molecular formula of Propargyl-PEG10-amine is C23H45NO10 . It has a molecular weight of 495.6 g/mol . The compound contains an Alkyne group and an Amine group .Chemical Reactions Analysis
Propargyl-PEG10-amine can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups . This reaction is commonly used in the synthesis of PROTACs .Physical And Chemical Properties Analysis
Propargyl-PEG10-amine has a molecular weight of 495.6 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 11 . The compound has a Rotatable Bond Count of 30 .Scientific Research Applications
Preparation of Propargyl Amines
Propargyl-PEG10-amine is used in the synthesis of propargyl amines through A3 and KA2-coupling three-component reactions with aromatic aldehydes or ketones, and alkynes . This method has significant features compared to previous methods, such as high efficiency, mild conditions, environmental compatibility, and applicability to a wide range of substrates .
Catalyst for Chemical Reactions
The propargyl group in Propargyl-PEG10-amine can act as a catalyst for a wide range of organic reactions, including oxidative transformations, C–C bond formation reactions, and cross-coupling reactions . This is due to the unique chemical and electronic properties of the propargyl group .
Synthesis of Homopropargylic Reagents
Propargyl-PEG10-amine can be used in the synthesis of homopropargylic reagents . These reagents are important in organic synthesis as they can be used to introduce the propargyl group into other molecules .
Inhibition of Monoamine Oxidase (MAO)
Propargyl amines, which can be synthesized from Propargyl-PEG10-amine, have been studied for their potential to inhibit monoamine oxidase (MAO) . MAO is an enzyme involved in the regulation of neurotransmitters .
Synthesis of Complex Structures
The propargylation reaction, which involves the introduction of the propargyl group into other molecules, serves as a strategic step in a reaction sequence that results in the formation of more elaborate/complex structures .
Environmental and Economic Sustainability
The use of Propargyl-PEG10-amine in chemical reactions contributes to environmental and economic sustainability. The development of new catalytic systems using Propargyl-PEG10-amine can lead to more sustainable and cost-effective chemical processes .
Mechanism of Action
Target of Action
Propargyl-PEG10-amine is primarily used as a linker in the synthesis of PROTACs (Proteolysis-Targeting Chimeras) . The primary targets of this compound are proteins that are marked for degradation by the PROTACs .
Mode of Action
The propargyl group of Propargyl-PEG10-amine can react with azide-bearing compounds or biomolecules via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) to yield a stable triazole linkage . This reaction is part of the “click chemistry” approach, which is characterized by its specificity, reliability, and speed .
Biochemical Pathways
The biochemical pathways affected by Propargyl-PEG10-amine are dependent on the specific PROTACs that it helps to form .
Pharmacokinetics
As a peg-based compound, it is expected to have good solubility and stability, which can enhance the bioavailability of the protacs it helps to form .
Result of Action
The result of the action of Propargyl-PEG10-amine is the formation of a stable triazole linkage with azide-bearing compounds or biomolecules . This enables the creation of PROTACs, which can selectively degrade target proteins within cells .
Action Environment
The action of Propargyl-PEG10-amine is influenced by the presence of a copper catalyst, which is necessary for the CuAAC reaction . Additionally, the pH, temperature, and concentration of the reactants can also affect the efficiency of the reaction .
Future Directions
Propargylamines, including Propargyl-PEG10-amine, are important classes of compounds used in heterocyclic chemistry and pharmaceuticals chemistry . They have a large impact as a pharmacophore used in medicinal chemistry . The development of greener reaction methodologies, organic synthesis, and the design of new organic molecules are some of the future directions in the research of propargylamines .
properties
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H45NO10/c1-2-4-25-6-8-27-10-12-29-14-16-31-18-20-33-22-23-34-21-19-32-17-15-30-13-11-28-9-7-26-5-3-24/h1H,3-24H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUHRQQWHOZKWAN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H45NO10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Propargyl-PEG10-amine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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